biochanin A

Catalog No.
S521284
CAS No.
491-80-5
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
biochanin A

CAS Number

491-80-5

Product Name

biochanin A

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3

InChI Key

WUADCCWRTIWANL-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(OC)C=C2)=COC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

Biochanin; Pratensol; olmelin; 4’-methyl Genistein; 4-methylGenistein; 5,7-dihydroxy-4'-Methoxyisoflavone; NSC 123538

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O

Description

The exact mass of the compound biochanin A is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Genistein - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Biochanin A is a naturally occurring organic compound classified as an isoflavone, specifically a member of the flavonoid family. Its chemical structure is represented as 5,7-dihydroxy-4′-methoxyisoflavone, with a molecular formula of C₁₆H₁₂O₅. This compound is predominantly found in various legumes, including red clover (Trifolium pratense), soybeans, peanuts, and chickpeas (Cicer arietinum) . Biochanin A exhibits phytoestrogenic properties, allowing it to interact with estrogen receptors and potentially influencing hormonal activities in the body .

Anti-oxidant and Anti-inflammatory Properties:

Studies have investigated the potential of biochanin A as an antioxidant and anti-inflammatory agent. These properties are essential in understanding its possible role in preventing or managing chronic diseases where inflammation and oxidative stress play a part [].

Potential Benefits for Bone Health:

Some scientific research has looked into the effects of biochanin A on bone health. Studies suggest that it might have an impact on bone metabolism, potentially influencing bone density []. However, more research is required to confirm these findings.

Research on Neurological Disorders:

Biochanin A's potential neuroprotective properties are also under scientific exploration. Researchers are investigating its possible benefits for neurological disorders like Alzheimer's disease and Parkinson's disease [].

Studies on Cancer:

Scientific studies have examined the potential effects of biochanin A on various types of cancer cells. The focus is on understanding how it might influence cell growth and proliferation, particularly in hormone-dependent cancers like breast cancer [].

Other Areas of Research:

Biochanin A is also being explored for its potential benefits in managing other health conditions, including diabetes and cardiovascular diseases. However, these areas require further scientific investigation [].

, primarily categorized into phase I and phase II metabolic processes. Phase I reactions include oxidation, reduction, and hydrolysis, which introduce new functional groups or modify existing ones . For instance, biochanin A can be produced through the enzymatic reduction of dihydrobiochanin A using nicotinamide adenine dinucleotide phosphate (NADP+) .

Phase II metabolism typically involves conjugation reactions such as glucuronidation and sulfation, which enhance the solubility of biochanin A for excretion . Research has identified various metabolites of biochanin A in human urine and liver microsomes, indicating its metabolic pathways and potential bioavailability .

Biochanin A has garnered attention for its diverse biological activities. It exhibits anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Studies have shown that biochanin A can modulate inflammatory responses by promoting neutrophil apoptosis and enhancing resolution pathways in inflammation . Additionally, it has been observed to inhibit fatty acid amide hydrolase activity in vitro, suggesting a role in pain modulation .

Moreover, biochanin A's antioxidant capacity is closely tied to its chemical structure, particularly the presence of hydroxyl groups that enhance its ability to scavenge free radicals . The compound's potential protective effects against neurodegenerative diseases have also been noted, particularly in contexts of oxidative stress induced by environmental toxins like bisphenol A .

Biochanin A can be synthesized through various methods:

  • Natural Extraction: Obtained from plant sources such as red clover and soybeans.
  • Chemical Synthesis: Various synthetic routes have been developed involving the modification of simpler isoflavonoid precursors.
  • Biotransformation: Enzymatic processes utilizing specific enzymes can convert precursors into biochanin A under controlled conditions .

Recent studies have focused on optimizing these synthesis methods to enhance yield and purity for pharmaceutical applications.

The applications of biochanin A are broad and include:

  • Pharmaceuticals: Explored for its potential use in anti-cancer therapies due to its ability to inhibit tumor growth.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving health outcomes related to hormonal balance and oxidative stress.
  • Cosmetics: Investigated for its antioxidant properties that may benefit skin health by reducing oxidative damage .

Biochanin A interacts with various biological targets, particularly estrogen receptors. It has been shown to selectively bind to estrogen receptor beta (ERβ), influencing cellular signaling pathways related to growth and differentiation . Additionally, studies indicate that it may affect hormone levels by inhibiting enzymes such as 5α-reductase and aromatase (CYP19A1) . These interactions underline its potential therapeutic roles in conditions influenced by estrogen signaling.

Several compounds share structural similarities with biochanin A. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
GenisteinIsoflavone classStronger estrogenic activity
DaidzeinIsoflavone classMore potent anti-cancer properties
FormononetinO-methylated isoflavoneExhibits different receptor selectivity
CoumestrolCoumestan derivativeMore potent phytoestrogen

Biochanin A's uniqueness lies in its specific hydroxyl and methoxy substitutions that confer distinct biological activities compared to its analogs. Its selective binding affinity for estrogen receptor beta differentiates it from other phytoestrogens like genistein and daidzein, which may have broader or different receptor interactions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U13J6U390T

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

491-80-5

Metabolism Metabolites

Biochanin a has known human metabolites that include Genistein.

Wikipedia

Biochanin_A
Allylbenzene

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

General Manufacturing Information

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-methoxyphenyl)-: INACTIVE

Dates

Modify: 2023-08-15
1: Jain A, Lai JC, Bhushan A. Biochanin A inhibits endothelial cell functions and proangiogenic pathways: implications in glioma therapy. Anticancer Drugs. 2015 Mar;26(3):323-30. doi: 10.1097/CAD.0000000000000189. PubMed PMID: 25501542.
2: Kaczmarczyk-Sedlak I, Zych M, Wojnar W, Ozimina-Kamińska E, Dudek S, Chadała N, Kachel A. BIOCHANIN A SHOWS NO EFFECT ON SKELETAL SYSTEM IN OVARIECTOMIZED RATS, WHEN ADMINISTERED IN MODERATE DOSE. Acta Pol Pharm. 2015 May-Jun;72(3):587-96. PubMed PMID: 26642667.
3: Wu WY, Wu YY, Huang H, He C, Li WZ, Wang HL, Chen HQ, Yin YY. Biochanin A attenuates LPS-induced pro-inflammatory responses and inhibits the activation of the MAPK pathway in BV2 microglial cells. Int J Mol Med. 2015 Feb;35(2):391-8. doi: 10.3892/ijmm.2014.2020. Epub 2014 Dec 2. PubMed PMID: 25483920.
4: Bhardwaj V, Tadinada SM, Jain A, Sehdev V, Daniels CK, Lai JC, Bhushan A. Biochanin A reduces pancreatic cancer survival and progression. Anticancer Drugs. 2014 Mar;25(3):296-302. doi: 10.1097/CAD.0000000000000044. PubMed PMID: 24201306.
5: Zhang Y, Chen WA. Biochanin A inhibits lipopolysaccharide-induced inflammatory cytokines and mediators production in BV2 microglia. Neurochem Res. 2015 Jan;40(1):165-71. doi: 10.1007/s11064-014-1480-2. Epub 2014 Nov 29. PubMed PMID: 25432463.
6: Hajrezaie M, Salehen N, Karimian H, Zahedifard M, Shams K, Al Batran R, Majid NA, Khalifa SA, Ali HM, El-Seedi H, Abdulla MA. Biochanin a gastroprotective effects in ethanol-induced gastric mucosal ulceration in rats. PLoS One. 2015 Mar 26;10(3):e0121529. doi: 10.1371/journal.pone.0121529. eCollection 2015. PubMed PMID: 25811625; PubMed Central PMCID: PMC4374864.
7: Wang W, Tang L, Li Y, Wang Y. Biochanin A protects against focal cerebral ischemia/reperfusion in rats via inhibition of p38-mediated inflammatory responses. J Neurol Sci. 2015 Jan 15;348(1-2):121-5. doi: 10.1016/j.jns.2014.11.018. Epub 2014 Nov 18. PubMed PMID: 25466482.
8: Hanski L, Genina N, Uvell H, Malinovskaja K, Gylfe Å, Laaksonen T, Kolakovic R, Mäkilä E, Salonen J, Hirvonen J, Elofsson M, Sandler N, Vuorela PM. Inhibitory activity of the isoflavone biochanin A on intracellular bacteria of genus Chlamydia and initial development of a buccal formulation. PLoS One. 2014 Dec 16;9(12):e115115. doi: 10.1371/journal.pone.0115115. eCollection 2014. PubMed PMID: 25514140; PubMed Central PMCID: PMC4267780.
9: Chen J, Ge B, Wang Y, Ye Y, Zeng S, Huang Z. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells. Cell Physiol Biochem. 2015;35(2):639-46. doi: 10.1159/000369725. Epub 2015 Jan 28. PubMed PMID: 25613180.
10: Ming X, Ding M, Zhai B, Xiao L, Piao T, Liu M. Biochanin A inhibits lipopolysaccharide-induced inflammation in human umbilical vein endothelial cells. Life Sci. 2015 Sep 1;136:36-41. doi: 10.1016/j.lfs.2015.06.015. Epub 2015 Jul 2. PubMed PMID: 26141992.
11: Wu DQ, Zhong HM, Ding QH, Ba L. Protective effects of biochanin A on articular cartilage: in vitro and in vivo studies. BMC Complement Altern Med. 2014 Nov 15;14:444. doi: 10.1186/1472-6882-14-444. PubMed PMID: 25398247; PubMed Central PMCID: PMC4251671.
12: Chundi V, Challa SR, Garikapati DR, Juvva G, Jampani A, Pinnamaneni SH, Venigalla S. Biochanin-A attenuates neuropathic pain in diabetic rats. J Ayurveda Integr Med. 2016 Oct - Dec;7(4):231-237. doi: 10.1016/j.jaim.2016.08.001. Epub 2016 Nov 25. PubMed PMID: 27890700; PubMed Central PMCID: PMC5192256.
13: Liu X, Wang T, Liu X, Cai L, Qi J, Zhang P, Li Y. Biochanin A protects lipopolysaccharide/D-galactosamine-induced acute liver injury in mice by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation. Int Immunopharmacol. 2016 Sep;38:324-31. doi: 10.1016/j.intimp.2016.06.009. Epub 2016 Jun 23. PubMed PMID: 27344638.
14: Tan JW, Kim MK. Neuroprotective Effects of Biochanin A against β-Amyloid-Induced Neurotoxicity in PC12 Cells via a Mitochondrial-Dependent Apoptosis Pathway. Molecules. 2016 Apr 25;21(5). pii: E548. doi: 10.3390/molecules21050548. PubMed PMID: 27120593.
15: Azizi R, Goodarzi MT, Salemi Z. Effect of biochanin a on serum visfatin level of streptozocin-induced diabetic rats. Iran Red Crescent Med J. 2014 Sep 5;16(9):e15424. doi: 10.5812/ircmj.15424. eCollection 2014 Sep. PubMed PMID: 25593725; PubMed Central PMCID: PMC4270635.
16: Wang J, He C, Wu WY, Chen F, Wu YY, Li WZ, Chen HQ, Yin YY. Biochanin A protects dopaminergic neurons against lipopolysaccharide-induced damage and oxidative stress in a rat model of Parkinson's disease. Pharmacol Biochem Behav. 2015 Nov;138:96-103. doi: 10.1016/j.pbb.2015.09.013. Epub 2015 Sep 21. PubMed PMID: 26394281.
17: Su SJ, Yeh YT, Su SH, Chang KL, Shyu HW, Chen KM, Yeh H. Biochanin a promotes osteogenic but inhibits adipogenic differentiation: evidence with primary adipose-derived stem cells. Evid Based Complement Alternat Med. 2013;2013:846039. doi: 10.1155/2013/846039. Epub 2013 Jun 16. PubMed PMID: 23843885; PubMed Central PMCID: PMC3697292.
18: Choi S, Jung WS, Cho NS, Ryu KH, Jun JY, Shin BC, Chung JH, Yeum CH. Mechanisms of phytoestrogen biochanin A-induced vasorelaxation in renovascular hypertensive rats. Kidney Res Clin Pract. 2014 Dec;33(4):181-6. doi: 10.1016/j.krcp.2014.08.003. Epub 2014 Nov 12. PubMed PMID: 26885474; PubMed Central PMCID: PMC4714256.
19: Lim TG, Kim JE, Jung SK, Li Y, Bode AM, Park JS, Yeom MH, Dong Z, Lee KW. MLK3 is a direct target of biochanin A, which plays a role in solar UV-induced COX-2 expression in human keratinocytes. Biochem Pharmacol. 2013 Oct 1;86(7):896-903. doi: 10.1016/j.bcp.2013.08.002. Epub 2013 Aug 12. PubMed PMID: 23948065; PubMed Central PMCID: PMC4241970.
20: Chrzanowska AM, Poliwoda A, Wieczorek PP. Characterization of particle morphology of biochanin A molecularly imprinted polymers and their properties as a potential sorbent for solid-phase extraction. Mater Sci Eng C Mater Biol Appl. 2015 Apr;49:793-8. doi: 10.1016/j.msec.2015.01.069. Epub 2015 Jan 23. PubMed PMID: 25687010.

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